N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide

Description

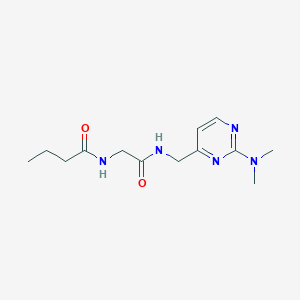

N-(2-(((2-(Dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide is a synthetic small molecule characterized by a pyrimidine core substituted with a dimethylamino group at the 2-position. The structure further incorporates a methylamino-oxoethyl linker and a terminal butyramide moiety. Its molecular weight is approximately 350 g/mol, with moderate solubility inferred from the balance of polar (dimethylamino) and lipophilic (butyramide) groups.

Properties

IUPAC Name |

N-[2-[[2-(dimethylamino)pyrimidin-4-yl]methylamino]-2-oxoethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-4-5-11(19)16-9-12(20)15-8-10-6-7-14-13(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFHGNYMFJTNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NCC1=NC(=NC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

This compound exerts its potential through different action mechanisms, one of which is inhibiting protein kinases. The inhibition of protein kinases disrupts the normal signaling processes in cells, leading to changes in cell growth, differentiation, migration, and metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s pyrimidine core and amide-rich architecture align it with analogs reported in pharmaceutical and medicinal chemistry literature. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison

Pharmacokinetic and Physicochemical Properties

- Solubility: The target compound’s dimethylamino group enhances aqueous solubility compared to analogs with bulky aromatic substituents (e.g., [, m]) .

- Metabolic Stability : The absence of ester groups (unlike [11] in ) suggests resistance to hydrolysis, possibly extending half-life .

- Stereochemical Considerations : Unlike the stereoisomers in (m, n, o), the target compound lacks chiral centers, simplifying synthesis and reducing variability in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.